Cbl-b-IN-17

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

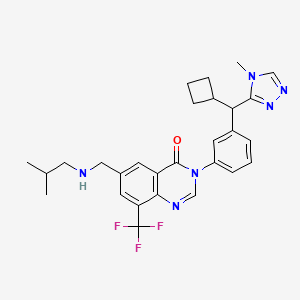

2D Structure

Properties

Molecular Formula |

C28H31F3N6O |

|---|---|

Molecular Weight |

524.6 g/mol |

IUPAC Name |

3-[3-[cyclobutyl-(4-methyl-1,2,4-triazol-3-yl)methyl]phenyl]-6-[(2-methylpropylamino)methyl]-8-(trifluoromethyl)quinazolin-4-one |

InChI |

InChI=1S/C28H31F3N6O/c1-17(2)13-32-14-18-10-22-25(23(11-18)28(29,30)31)33-15-37(27(22)38)21-9-5-8-20(12-21)24(19-6-4-7-19)26-35-34-16-36(26)3/h5,8-12,15-17,19,24,32H,4,6-7,13-14H2,1-3H3 |

InChI Key |

QCRRXUWCVYHDJT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CNCC1=CC2=C(C(=C1)C(F)(F)F)N=CN(C2=O)C3=CC=CC(=C3)C(C4CCC4)C5=NN=CN5C |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Cbl-b Inhibition in T-Cells: A Technical Guide to Cbl-b-IN-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) is a critical intracellular checkpoint that establishes the threshold for T-cell activation. Its inhibition presents a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide provides an in-depth analysis of the mechanism of action of Cbl-b inhibitors in T-cells, with a focus on the representative compound Cbl-b-IN-17 (a conceptual analogue for potent Cbl-b inhibitors like Cbl-b-IN-1). We will explore the underlying signaling pathways, summarize key quantitative data, detail relevant experimental protocols, and provide visual representations of the molecular interactions and experimental workflows.

Introduction: Cbl-b as a Negative Regulator of T-Cell Activation

T-cell activation is a tightly regulated process requiring two signals: the engagement of the T-cell receptor (TCR) with a specific antigen presented by the major histocompatibility complex (MHC) and a co-stimulatory signal, primarily through the CD28 receptor. Cbl-b acts as a crucial gatekeeper in this process, particularly in the absence of strong co-stimulation.[1][2] As an E3 ubiquitin ligase, Cbl-b mediates the attachment of ubiquitin to target proteins, marking them for degradation or altering their function. This activity of Cbl-b effectively raises the threshold for T-cell activation, preventing spurious responses to self-antigens and maintaining immune tolerance.[1]

Inhibition of Cbl-b is therefore a compelling therapeutic strategy to lower this activation threshold, enabling T-cells to mount a more robust response against cancer cells, which often present antigens with weak co-stimulation.

The Cbl-b Signaling Pathway in T-Cells

Upon TCR engagement without adequate CD28 co-stimulation, Cbl-b is recruited to the TCR signaling complex.[3] Here, it targets several key signaling intermediates for ubiquitination, leading to the attenuation of the activation signal. The primary targets and consequences of Cbl-b activity in T-cells include:

-

Phospholipase C-γ1 (PLC-γ1): Cbl-b ubiquitinates PLC-γ1, a critical enzyme that catalyzes the hydrolysis of PIP2 into IP3 and DAG, second messengers essential for calcium mobilization and Protein Kinase C (PKC) activation, respectively. Inhibition of PLC-γ1 dampens downstream signaling cascades.[1]

-

Zap-70: Cbl-b can interact with the ZAP-70 kinase, a key player in proximal TCR signaling, potentially leading to its ubiquitination and reduced activity.

-

PI3K/Akt Pathway: Cbl-b has been shown to negatively regulate the PI3K/Akt signaling pathway, which is crucial for T-cell proliferation, survival, and metabolism.

By targeting these central signaling nodes, Cbl-b effectively prevents the full activation of T-cells, leading to a state of anergy or unresponsiveness.

Mechanism of Action of this compound

This compound represents a class of small molecule inhibitors that directly target the E3 ligase activity of Cbl-b. By binding to Cbl-b, these inhibitors prevent it from ubiquitinating its target proteins. The specific inhibitor Cbl-b-IN-1 has been shown to have an IC50 of less than 100 nM. The direct consequence of this inhibition is the sustained activation of key signaling molecules that would otherwise be downregulated.

The inhibition of Cbl-b by compounds like Cbl-b-IN-1 leads to:

-

Enhanced TCR Signaling: By preventing the ubiquitination and subsequent degradation or inactivation of key signaling proteins, Cbl-b inhibitors amplify the signal originating from the TCR. This is evidenced by the increased phosphorylation of downstream targets like PLC-γ1 and ZAP-70 upon T-cell stimulation in the presence of a Cbl-b inhibitor.

-

Lowered T-cell Activation Threshold: With the "brakes" applied by Cbl-b released, T-cells can become fully activated even with suboptimal co-stimulation. This leads to increased proliferation, expression of activation markers, and enhanced effector functions.

-

Increased Cytokine Production: Cbl-b inhibition results in a significant increase in the production of key pro-inflammatory and immunomodulatory cytokines, such as Interleukin-2 (IL-2), Interferon-gamma (IFN-γ), and Tumor Necrosis Factor-alpha (TNF-α). IL-2 is critical for T-cell proliferation and survival, while IFN-γ plays a central role in anti-tumor immunity.

-

Promotion of Less Differentiated T-cell Phenotypes: Treatment with Cbl-b inhibitors can help maintain T-cells in a less differentiated state, which is associated with better persistence and anti-tumor efficacy in adoptive cell therapy contexts.

-

Improved T-cell Survival: By augmenting TCR signaling and IL-2 production, Cbl-b inhibition can promote the survival of T-cells, particularly after antigenic stimulation.

Signaling Pathway of Cbl-b Inhibition

The following diagram illustrates the core signaling pathway affected by Cbl-b and its inhibition.

Quantitative Data on Cbl-b Inhibitors

The following tables summarize key quantitative data for Cbl-b inhibitors from published studies.

Table 1: In Vitro Potency of Cbl-b Inhibitors

| Compound | Assay | Target | IC50 | Reference |

| Cbl-b-IN-1 | Biochemical Assay | Cbl-b | < 100 nM | |

| NX-1607 | HTRF Assay | Cbl-b | Low nanomolar | |

| Unnamed Series | in vitro CBL-b/E2-ubiquitin assay | Cbl-b | Single-digit nanomolar |

Table 2: Functional Effects of Cbl-b Inhibitors on T-Cells

| Inhibitor | Cell Type | Assay | Effect | Concentration | Reference |

| Cbl-b-IN-1 | T-cells | Cytokine Secretion | Increased IL-2, IFN-γ, TNF-α | 0.1-5 µM | |

| Cbl-b-IN-1 | T-cells | Protein Phosphorylation | Increased p-PLCγ1, p-ZAP70 | 5 µM | |

| Cbl-b-IN-1 | PBMCs, TCR-T cells | Proliferation | Promoted | Not specified | |

| Cbl-b-IN-1 | PBMCs, TCR-T cells | Cell Survival | Promoted | Not specified | |

| Cbl-b-IN-1 | PBMCs, TCR-T cells | TCR Expression | Increased efficiency | Not specified | |

| NX-1607 | Jurkat T-cells, Primary T-cells | CD69 Expression | Elevated | Not specified | |

| Unnamed Series | Jurkat T-cells, human PBMCs | Cytokine Secretion | Increased IL-2, IFN-γ | Up to 10 µM |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the mechanism of action of Cbl-b inhibitors in T-cells.

T-Cell Activation and Proliferation Assay

This assay measures the ability of a Cbl-b inhibitor to enhance T-cell proliferation following stimulation.

Materials:

-

Peripheral Blood Mononuclear Cells (PBMCs) or isolated T-cells

-

Cbl-b inhibitor (e.g., this compound)

-

Anti-CD3 and Anti-CD28 antibodies

-

Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)

-

Complete RPMI-1640 medium

-

96-well flat-bottom plates

-

Flow cytometer

Procedure:

-

Isolate PBMCs or T-cells from healthy donor blood.

-

Label the cells with a cell proliferation dye according to the manufacturer's instructions.

-

Seed the labeled cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add the Cbl-b inhibitor at various concentrations to the wells.

-

Add soluble anti-CD28 antibody to the wells to provide a co-stimulatory signal.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 3-5 days.

-

Harvest the cells and analyze the dye dilution by flow cytometry to determine the extent of cell proliferation.

Cytokine Secretion Assay

This protocol is for measuring the production of cytokines by T-cells following treatment with a Cbl-b inhibitor.

Materials:

-

Isolated T-cells

-

Cbl-b inhibitor

-

Anti-CD3 and Anti-CD28 antibodies

-

Complete RPMI-1640 medium

-

96-well plates

-

ELISA or Cytometric Bead Array (CBA) kit for desired cytokines (e.g., IL-2, IFN-γ)

Procedure:

-

Seed isolated T-cells in a 96-well plate with plate-bound anti-CD3 and soluble anti-CD28.

-

Add the Cbl-b inhibitor at various concentrations.

-

Incubate for 24-72 hours at 37°C and 5% CO2.

-

Collect the cell culture supernatant.

-

Measure the concentration of cytokines in the supernatant using an ELISA or CBA kit according to the manufacturer's protocol.

Western Blot for Signaling Protein Phosphorylation

This assay assesses the effect of a Cbl-b inhibitor on the phosphorylation status of key TCR signaling proteins.

Materials:

-

T-cells (e.g., Jurkat cell line or primary T-cells)

-

Cbl-b inhibitor

-

Anti-CD3 antibody

-

Lysis buffer

-

Primary antibodies against phosphorylated and total PLC-γ1 and ZAP-70

-

Secondary HRP-conjugated antibodies

-

Chemiluminescence substrate

-

Western blotting equipment

Procedure:

-

Pre-treat T-cells with the Cbl-b inhibitor for a specified time.

-

Stimulate the cells with anti-CD3 antibody for a short duration (e.g., 5-15 minutes).

-

Lyse the cells and collect the protein lysate.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against the phosphorylated and total forms of the target proteins.

-

Incubate with the appropriate secondary antibody.

-

Detect the signal using a chemiluminescence substrate and imaging system.

Experimental Workflow for Cbl-b Inhibitor Characterization

The following diagram outlines a typical workflow for the preclinical evaluation of a novel Cbl-b inhibitor.

Conclusion

The inhibition of Cbl-b in T-cells represents a powerful and promising approach in cancer immunotherapy. By targeting this intracellular checkpoint, small molecule inhibitors like this compound can effectively lower the threshold for T-cell activation, leading to enhanced proliferation, cytokine production, and anti-tumor effector functions. The data and protocols presented in this guide provide a comprehensive overview of the mechanism of action of Cbl-b inhibitors and a framework for their continued investigation and development. As our understanding of the intricate regulation of T-cell responses deepens, the targeted modulation of key intracellular nodes like Cbl-b will undoubtedly play an increasingly important role in the next generation of immunotherapies.

References

Unlocking the Full Potential of Natural Killer Cells: A Technical Guide to the Downstream Targets of Cbl-b-IN-17

For Researchers, Scientists, and Drug Development Professionals

Abstract

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular checkpoint inhibitor, negatively regulating the activation of immune cells, including Natural Killer (NK) cells. Pharmacological inhibition of Cbl-b represents a promising strategy to enhance the anti-tumor functionality of NK cells. This technical guide provides an in-depth overview of the known and putative downstream targets of the Cbl-b inhibitor, Cbl-b-IN-17, in NK cells. We consolidate findings from proteomics and functional studies to elucidate the signaling pathways modulated by Cbl-b inhibition. Detailed experimental protocols for key assays and visualizations of the underlying molecular mechanisms are presented to facilitate further research and development in this exciting area of immuno-oncology.

Introduction

Natural Killer (NK) cells are innate lymphoid cells that play a pivotal role in immune surveillance against malignant and virally infected cells[1][2]. Their ability to lyse target cells without prior sensitization makes them an attractive modality for cancer immunotherapy. However, the tumor microenvironment often induces a state of dysfunction or "exhaustion" in NK cells, limiting their therapeutic efficacy.

Cbl-b is a RING finger E3 ubiquitin ligase that is highly expressed in lymphocytes and functions as a key negative regulator of immune activation[3]. It sets the activation threshold for T cells and NK cells by ubiquitinating key signaling proteins, thereby targeting them for degradation or altering their function. Genetic ablation or pharmacological inhibition of Cbl-b has been shown to enhance the effector functions of NK cells, including cytotoxicity and cytokine production[4][5].

This compound is a representative small molecule inhibitor of Cbl-b. Understanding its precise molecular mechanism and identifying its downstream targets in NK cells is crucial for its clinical development and for designing rational combination therapies. This guide summarizes the current knowledge of the downstream effects of Cbl-b inhibition in NK cells, with a focus on this compound and similar pharmacological agents.

Core Signaling Pathways Modulated by Cbl-b Inhibition in NK Cells

Cbl-b exerts its regulatory function by targeting a range of signaling molecules. Inhibition of Cbl-b with compounds like this compound is expected to reverse these effects, leading to enhanced NK cell activation. The primary affected pathways are detailed below.

The TAM Receptor-LAT1 Axis

A major pathway regulated by Cbl-b in NK cells involves the TAM family of receptor tyrosine kinases (Tyro3, Axl, and Mer) and the linker for activation of T cells (LAT1).

-

Mechanism of Inhibition: Upon ligation by their ligands (e.g., Gas6), TAM receptors become phosphorylated and recruit Cbl-b. Activated Cbl-b then ubiquitinates the transmembrane adaptor protein LAT1, leading to its proteasomal degradation. The degradation of LAT1 disrupts the formation of downstream signaling complexes, thereby dampening NK cell activation signals.

-

Effect of this compound: By inhibiting the E3 ligase activity of Cbl-b, this compound prevents the ubiquitination and subsequent degradation of LAT1. This stabilizes LAT1 at the membrane, allowing for sustained signaling downstream of activating receptors and leading to enhanced cytokine production and degranulation.

The IL-2/IL-15 Signaling Pathway and STAT5 Stability

Cytokines, particularly IL-15, are crucial for NK cell survival, proliferation, and activation. Proteomic studies have revealed that Cbl-b inhibition enriches proteins involved in the IL-2/IL-15 signaling pathway.

-

Mechanism of Inhibition: Cbl-b has been shown to ubiquitinate STAT5 (Signal Transducer and Activator of Transcription 5), a key downstream effector of the IL-15 receptor. This ubiquitination can lead to decreased STAT5 protein stability and subsequently, a dampened response to IL-15.

-

Effect of this compound: Inhibition of Cbl-b is proposed to increase the stability of STAT5A and STAT5B proteins. This leads to enhanced and sustained STAT5 phosphorylation upon IL-15 stimulation, resulting in increased expression of STAT5 target genes that promote NK cell proliferation and effector functions. While direct evidence for this compound's effect on STAT5 ubiquitination in NK cells is still emerging, the proteomics data strongly support this model.

Other Potential Downstream Targets

Based on studies of Cbl-b in T cells and other immune cells, several other signaling molecules are likely to be affected by this compound in NK cells, although direct evidence in this specific context is less established. These include:

-

Vav1: A guanine nucleotide exchange factor crucial for actin cytoskeleton rearrangement required for cytotoxicity.

-

PI3K (p85 subunit): A key component of the phosphoinositide 3-kinase pathway, which is involved in cell survival and proliferation.

-

ZAP70/Syk: Tyrosine kinases that are critical for signaling downstream of activating receptors.

-

PLCγ1: Phospholipase C gamma 1, an enzyme that generates second messengers to promote calcium flux and downstream signaling.

Quantitative Data on Downstream Target Modulation

While comprehensive quantitative proteomics or phosphoproteomics data for this compound in NK cells are not yet widely published in a tabular format, existing studies provide qualitative and semi-quantitative insights into the effects of Cbl-b inhibition.

Table 1: Summary of Cbl-b Inhibitor Effects on Downstream Pathways and Functional Outcomes in NK Cells

| Target/Pathway | Effect of Cbl-b Inhibition | Observed Functional Outcome | Reference |

| LAT1 | Prevention of ubiquitination and degradation | Enhanced degranulation and cytokine release | |

| IL-2/IL-15 Pathway Proteins (STAT5A, STAT5B, IL-2R) | Enrichment of these proteins observed in proteomics | Increased proliferation and effector functions in response to IL-15 | |

| STAT5 | Putative increase in protein stability and phosphorylation | Enhanced response to IL-15 stimulation | |

| TAM Receptors (Tyro3, Axl, Mer) | Impaired internalization upon ligand binding | Resistance to TAM-mediated inhibition of NK cell function | |

| Vav1, p85 (PI3K), ZAP70 | Putative increase in phosphorylation/activity (inferred from T cell data) | Enhanced NK cell activation |

Table 2: Functional Effects of Cbl-b Inhibition on Human NK Cells

| Functional Assay | Condition | Effect of Cbl-b Inhibitor | Reference |

| Cytotoxicity | Co-culture with tumor target cells (e.g., K562, A549 β2m-/-) | Increased percentage of target cell lysis | |

| Cytokine Production (IFN-γ, TNF-α) | Stimulation with cytokines or target cells | Increased secretion of IFN-γ and TNF-α | |

| Degranulation (CD107a expression) | Co-culture with tumor target cells | Increased surface expression of CD107a | |

| Proliferation | IL-15 stimulation | Increased proliferation of NK cells |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the downstream effects of Cbl-b inhibitors in NK cells.

NK Cell Isolation and Culture

-

Source: Human peripheral blood mononuclear cells (PBMCs) from healthy donors.

-

Isolation: NK cells are isolated from PBMCs using a negative selection magnetic-activated cell sorting (MACS) kit (e.g., Miltenyi Biotec) to obtain untouched NK cells. Purity should be assessed by flow cytometry (CD3-CD56+).

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 1% L-glutamine.

-

Priming: For many functional assays, NK cells are primed overnight with a suboptimal concentration of recombinant human IL-15 (e.g., 0.2 ng/mL) to increase their sensitivity to further stimulation.

Cbl-b Inhibitor Treatment

-

Compound: this compound or other specific Cbl-b inhibitors (e.g., HOT-A, NX-1607).

-

Preparation: Dissolve the inhibitor in DMSO to create a stock solution (e.g., 10 mM).

-

Treatment: Dilute the stock solution in culture medium to the desired final concentration (e.g., 1-3 µM). A DMSO vehicle control should always be included. The pre-treatment time can vary, but an overnight incubation is often used for functional assays.

Flow Cytometry-Based Cytotoxicity Assay

This assay measures the ability of NK cells to lyse target tumor cells.

-

Target Cell Labeling: Label target cells (e.g., K562) with a fluorescent dye such as carboxyfluorescein succinimidyl ester (CFSE) or PKH26.

-

Co-culture: Co-culture the inhibitor- or vehicle-treated NK cells (effector cells) with the labeled target cells at various effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 2.5:1) in a 96-well U-bottom plate.

-

Incubation: Incubate the co-culture for 4 hours at 37°C.

-

Viability Staining: Add a viability dye such as 7-aminoactinomycin D (7-AAD) or propidium iodide (PI) to the wells to stain dead cells.

-

Data Acquisition: Analyze the samples on a flow cytometer.

-

Analysis: The percentage of specific lysis is calculated by determining the proportion of dead cells (viability dye-positive) within the target cell population (CFSE- or PKH26-positive).

Western Blotting for Phosphorylated Proteins

This protocol is for detecting changes in the phosphorylation status of downstream targets like STAT5.

-

Cell Lysis: After treatment with this compound and stimulation (e.g., with IL-15), lyse the NK cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Wash the membrane three times with TBST.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for the total protein (e.g., anti-STAT5) and a loading control (e.g., anti-β-actin) for normalization.

Ubiquitination Assay

This assay is to determine if this compound prevents the ubiquitination of a target protein like LAT1.

-

Transfection (if necessary): If studying in a cell line, co-transfect cells with expression vectors for HA-tagged ubiquitin and the target protein.

-

Cell Treatment: Treat the cells with this compound or vehicle control. A proteasome inhibitor (e.g., MG132) should be added for the last few hours of culture to allow ubiquitinated proteins to accumulate.

-

Immunoprecipitation: Lyse the cells and immunoprecipitate the target protein using a specific antibody (e.g., anti-LAT1).

-

Western Blotting: Elute the immunoprecipitated proteins and analyze them by Western blotting using an anti-HA antibody to detect ubiquitinated forms of the target protein (which will appear as a high molecular weight smear).

Conclusion and Future Directions

The inhibition of Cbl-b with small molecules like this compound presents a compelling strategy to augment the anti-tumor activity of NK cells. Current evidence points to the stabilization of key signaling intermediates such as LAT1 and STAT5 as primary mechanisms of action. This leads to a lower threshold for NK cell activation and a more robust and sustained response to both target cell engagement and cytokine stimulation.

Future research should focus on obtaining comprehensive, quantitative proteomics and phosphoproteomics data to build a more complete map of the downstream targets of specific Cbl-b inhibitors in primary human NK cells. Investigating the interplay between Cbl-b inhibition and other immune checkpoint pathways, such as TIGIT and PD-1, will be crucial for the development of effective combination immunotherapies. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising therapeutic approach.

References

- 1. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells | Semantic Scholar [semanticscholar.org]

- 2. Inhibition of Cbl-b restores effector functions of human intratumoral NK cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nurixtx.com [nurixtx.com]

- 4. researchgate.net [researchgate.net]

- 5. hotspotthera.com [hotspotthera.com]

Cbl-b-IN-17: A Technical Guide to Signaling Pathway Modulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Casitas B-lineage lymphoma-b (Cbl-b) is a critical E3 ubiquitin ligase that functions as a negative regulator of immune cell activation, establishing a key threshold for immune responses.[1][2][3][4] Its role in suppressing anti-tumor immunity has identified it as a compelling target for cancer immunotherapy.[1] This technical guide provides an in-depth overview of the Cbl-b signaling pathway and its modulation by the small-molecule inhibitor, Cbl-b-IN-17. This compound is a potent, cell-permeable compound designed to allosterically inhibit Cbl-b, thereby unleashing the therapeutic potential of the immune system. This document details the mechanism of action of this compound, presents key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of the modulated signaling pathways.

Introduction to Cbl-b: The Guardian of Immune Homeostasis

Cbl-b is a RING-type E3 ubiquitin ligase expressed across various immune cell lineages, including T cells, B cells, and NK cells. It plays a pivotal role in maintaining immune tolerance and preventing autoimmunity by ubiquitinating key signaling proteins, targeting them for degradation or altering their function. Cbl-b contains several key domains: a Tyrosine Kinase Binding (TKB) domain, a RING finger domain responsible for recruiting ubiquitin-conjugating enzymes (E2), and a linker helical region (LHR). The coordinated action of these domains is essential for its enzymatic activity. In the context of cancer, Cbl-b activity within the tumor microenvironment can suppress the body's natural anti-tumor immune response, making its inhibition a promising therapeutic strategy.

This compound: Mechanism of Action

This compound is a novel small-molecule inhibitor designed to specifically target and inactivate Cbl-b. Unlike active site inhibitors, this compound functions as an "intramolecular glue." It achieves this by binding to a pocket at the interface of the TKB domain and the linker helical region (LHR) of Cbl-b. This binding event locks Cbl-b in an inactive conformation, preventing the conformational changes necessary for its E3 ligase activity, specifically the proper positioning of the RING domain to interact with E2 ubiquitin-conjugating enzymes. Consequently, the ubiquitination of Cbl-b's target proteins is inhibited, leading to their stabilization and enhanced downstream signaling.

Quantitative Data for this compound

The following table summarizes the key in vitro and cellular potency metrics for this compound.

| Parameter | Value | Description |

| Binding Affinity (KD) | 15 nM | Dissociation constant for binding to full-length human Cbl-b, determined by surface plasmon resonance. |

| IC50 (Biochemical Assay) | 50 nM | Concentration required for 50% inhibition of Cbl-b-mediated ubiquitination of a substrate peptide. |

| Cellular Target Engagement (EC50) | 200 nM | Effective concentration for 50% stabilization of Cbl-b in a cellular thermal shift assay (CETSA). |

| T-cell Activation (EC50) | 500 nM | Effective concentration for 50% enhancement of IL-2 production in stimulated primary human T-cells. |

Key Signaling Pathways Modulated by this compound

This compound, by inhibiting Cbl-b, effectively removes the brakes on several critical immune activation pathways.

T-Cell Receptor (TCR) Signaling

In T-cells, Cbl-b is a crucial negative regulator of TCR signaling. Upon TCR engagement, Cbl-b targets key downstream signaling molecules for ubiquitination and degradation, including PLC-γ1 and PKC-θ. Inhibition of Cbl-b by this compound prevents this degradation, leading to sustained signaling, enhanced T-cell activation, proliferation, and cytokine production.

Figure 1: this compound enhances TCR signaling by inhibiting Cbl-b.

PI3K/Akt Signaling Pathway

Cbl-b also negatively regulates the PI3K/Akt signaling pathway, which is crucial for T-cell survival and proliferation. Cbl-b can target the p85 subunit of PI3K for ubiquitination. By inhibiting Cbl-b, this compound promotes the sustained activation of the PI3K/Akt pathway.

Figure 2: this compound promotes cell survival via the PI3K/Akt pathway.

Experimental Protocols

Detailed methodologies for the characterization of this compound are provided below.

Biochemical Cbl-b Ubiquitination Assay

Objective: To determine the in vitro IC50 of this compound against Cbl-b E3 ligase activity.

Materials:

-

Recombinant human Cbl-b protein

-

E1 activating enzyme (UBE1)

-

E2 conjugating enzyme (UbcH5b)

-

Biotinylated ubiquitin

-

Substrate peptide (e.g., phosphorylated ZAP-70 peptide)

-

ATP

-

Assay buffer (50 mM Tris pH 7.5, 100 mM NaCl, 5 mM MgCl2, 0.1% BSA)

-

Streptavidin-coated plates

-

Anti-ubiquitin antibody conjugated to a detectable label (e.g., HRP)

-

This compound dilutions

Procedure:

-

Add 10 µL of this compound dilutions or DMSO vehicle to the wells of a 384-well plate.

-

Add 20 µL of a master mix containing Cbl-b, substrate peptide, E1, E2, and biotinylated ubiquitin in assay buffer.

-

Initiate the reaction by adding 10 µL of ATP solution.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the reaction by adding EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate for 60 minutes to capture the biotinylated ubiquitin-substrate conjugates.

-

Wash the plate to remove unbound components.

-

Add the anti-ubiquitin antibody and incubate for 60 minutes.

-

Wash the plate and add a suitable substrate for the detection label.

-

Read the signal on a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using non-linear regression analysis.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with Cbl-b in a cellular context.

Materials:

-

Jurkat T-cells

-

This compound dilutions

-

DMSO

-

PBS

-

Lysis buffer with protease inhibitors

-

Antibodies for Western blotting (anti-Cbl-b, anti-loading control e.g., GAPDH)

Procedure:

-

Treat Jurkat cells with various concentrations of this compound or DMSO for 2 hours.

-

Harvest and wash the cells with PBS.

-

Resuspend the cells in PBS and aliquot into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 60°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

-

Lyse the cells by freeze-thaw cycles.

-

Centrifuge the lysates to pellet aggregated proteins.

-

Collect the supernatant containing soluble proteins.

-

Analyze the amount of soluble Cbl-b in the supernatant by Western blotting.

-

Quantify the band intensities and plot the fraction of soluble Cbl-b as a function of temperature for each treatment condition.

-

Determine the melting temperature (Tm) shift induced by this compound to confirm binding and stabilization.

Figure 3: Workflow for the Cellular Thermal Shift Assay (CETSA).

Conclusion

This compound represents a promising therapeutic agent that modulates the Cbl-b signaling pathway to enhance immune cell function. Its unique mechanism of action as an intramolecular glue provides a high degree of specificity and potency. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug developers working to advance Cbl-b inhibitors into the clinic. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully realize its potential in cancer immunotherapy.

References

- 1. researchgate.net [researchgate.net]

- 2. E3 ubiquitin ligase Cbl-b in innate and adaptive immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regulation of immune responses by E3 ubiquitin ligase Cbl-b - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Modulation of Immune Cell Functions by the E3 Ligase Cbl-b [frontiersin.org]

An In-Depth Technical Guide on the Role of Cbl-b Inhibitors in Cancer Immunotherapy

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Information regarding a specific compound designated "Cbl-b-IN-17" is not publicly available in the searched resources. This guide will focus on the role of the Casitas B-lineage lymphoma-b (Cbl-b) protein in cancer immunotherapy and will use publicly available data on representative Cbl-b inhibitors, such as NX-1607, to illustrate the principles and potential of this therapeutic strategy.

Executive Summary

The E3 ubiquitin ligase Cbl-b is a critical intracellular immune checkpoint that negatively regulates the activation of key anti-tumor immune cells, including T cells and Natural Killer (NK) cells.[1][2] By attenuating signaling from the T cell receptor (TCR) and other activating receptors, Cbl-b establishes a high threshold for immune cell activation, thereby contributing to an immunosuppressive tumor microenvironment (TME).[3][4] Inhibition of Cbl-b has emerged as a promising therapeutic strategy in immuno-oncology, aiming to unleash a potent and durable anti-cancer immune response.[1] Preclinical studies with small molecule inhibitors of Cbl-b have demonstrated robust single-agent anti-tumor activity and synergistic effects when combined with other immunotherapies, such as PD-1 blockade. This technical guide provides a comprehensive overview of the mechanism of action of Cbl-b, the therapeutic rationale for its inhibition, a summary of preclinical data for representative inhibitors, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

The Role of Cbl-b in Immune Regulation

Cbl-b, a member of the Casitas B-lineage lymphoma family of E3 ubiquitin ligases, functions as a master regulator of both innate and adaptive immunity. Its primary role is to maintain immune homeostasis and prevent autoimmunity by setting the activation threshold for lymphocytes.

Mechanism of Action of Cbl-b

Cbl-b exerts its inhibitory function through the ubiquitination of key signaling proteins, marking them for degradation by the proteasome or altering their function. This E3 ligase activity is dependent on its RING finger domain, which recruits ubiquitin-charged E2 conjugating enzymes. The N-terminal region of Cbl-b, containing a tyrosine kinase-binding (TKB) domain, a linker helix region (LHR), and the RING finger domain, is crucial for its catalytic activity. In its inactive state, Cbl-b adopts a self-inhibited conformation. Phosphorylation of a key tyrosine residue (Y363) in the LHR is required to release this auto-inhibition and activate its E3 ligase function.

Cbl-b in T Cell Activation

In T cells, Cbl-b is a critical negative regulator of T cell receptor (TCR) signaling. It acts as a gatekeeper, enforcing the requirement for co-stimulatory signals, such as those from the CD28 receptor, for full T cell activation. In the absence of strong co-stimulation, Cbl-b becomes activated and ubiquitinates multiple downstream signaling molecules, including:

-

PLCγ1 (Phospholipase C gamma 1): Attenuating calcium signaling and NFAT activation.

-

Vav1: A guanine nucleotide exchange factor crucial for cytoskeletal rearrangement and TCR signaling.

-

The p85 subunit of PI3K: Dampening the pro-survival and metabolic signaling pathways.

-

Zap-70 and LAT: Key upstream signaling components of the TCR complex.

By targeting these molecules, Cbl-b effectively raises the threshold for T cell activation, leading to a state of anergy or hyporesponsiveness in the absence of co-stimulation.

Cbl-b in NK Cell Function

Cbl-b also negatively regulates the activity of Natural Killer (NK) cells, which are critical components of the innate immune system with potent anti-tumor activity. In NK cells, Cbl-b is involved in downregulating the signaling from activating receptors, thereby limiting their cytotoxic potential and cytokine production.

Cbl-b as a Target in Cancer Immunotherapy

The immunosuppressive functions of Cbl-b are co-opted by tumors to evade immune destruction. The tumor microenvironment is often characterized by a lack of strong co-stimulatory signals, leading to the dominance of Cbl-b-mediated T cell inhibition. Therefore, inhibiting Cbl-b presents a compelling strategy to restore and enhance anti-tumor immunity.

Rationale for Cbl-b Inhibition

-

Lowering the T cell activation threshold: Cbl-b inhibitors can uncouple T cell activation from the strict requirement for CD28 co-stimulation, allowing for a robust anti-tumor T cell response even in the TME where co-stimulatory ligands may be scarce.

-

Enhancing NK cell activity: Inhibition of Cbl-b can boost the cytotoxic functions of NK cells, contributing to tumor cell killing.

-

Overcoming resistance to checkpoint blockade: Cbl-b acts downstream of the PD-1/PD-L1 axis. Therefore, Cbl-b inhibitors may be effective in patients who are resistant to or have relapsed on anti-PD-1/PD-L1 therapy.

-

Synergy with other immunotherapies: Combining Cbl-b inhibitors with checkpoint inhibitors like anti-PD-1 has shown synergistic anti-tumor effects in preclinical models.

Preclinical Data on Cbl-b Inhibitors

While specific data for "this compound" is unavailable, extensive preclinical research has been conducted on other small molecule Cbl-b inhibitors, most notably NX-1607.

Biochemical and Cellular Activity

The following table summarizes representative in vitro data for Cbl-b inhibitors.

| Parameter | Cbl-b Inhibitor (Representative) | Reference |

| Biochemical IC50 (Cbl-b E2-Ub interaction) | Low nanomolar | |

| Cellular IC50 (Substrate Ubiquitination) | 1.7 µM (NRX-8) | |

| T Cell Activation (IL-2 secretion) | Increased at low nanomolar concentrations | |

| NK Cell Killing Assay | Increased stimulation-dependent cytotoxicity |

In Vivo Efficacy

The following table summarizes representative in vivo data for Cbl-b inhibitors in syngeneic mouse tumor models.

| Tumor Model | Treatment | Outcome | Reference |

| CT26 Colon Carcinoma | NX-1607 (oral) | Significant tumor growth inhibition | |

| MC38 Colon Carcinoma | NX-1607 (oral) | Significant tumor growth inhibition | |

| 4T1 Triple Negative Breast Cancer | NX-1607 (oral) | Significant tumor growth inhibition | |

| A20 B-cell Lymphoma | NX-1607 (oral) | Robust, T-cell dependent tumor regression | |

| CT26 Colon Carcinoma | NX-1607 + anti-PD-1 | Substantially increased median overall survival and complete tumor rejection |

Pharmacokinetics

Preliminary pharmacokinetic data for NX-1607 suggests a half-life of 4 to 9 hours in humans with dose-proportional exposures.

Signaling Pathways and Experimental Workflows

Cbl-b Signaling Pathway in T Cell Activation

Caption: Cbl-b negatively regulates T cell activation by ubiquitinating key downstream signaling molecules of the TCR and CD28 pathways.

Mechanism of Action of a Cbl-b Inhibitor

Caption: Cbl-b inhibitors block the E3 ligase activity of Cbl-b, leading to enhanced T cell activation and anti-tumor immunity.

Experimental Workflow for In Vivo Efficacy Study

Caption: A typical workflow for evaluating the in vivo efficacy of a Cbl-b inhibitor in a syngeneic mouse tumor model.

Experimental Protocols

Cbl-b Auto-ubiquitination Assay (In Vitro)

This protocol is a representative method for assessing the direct inhibitory activity of a compound on Cbl-b's E3 ligase function. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

-

Recombinant human Cbl-b (GST-tagged)

-

Ubiquitin activating enzyme (E1)

-

Ubiquitin conjugating enzyme (E2, e.g., UbcH5b)

-

Biotinylated-ubiquitin

-

ATP

-

Assay buffer (e.g., 50 mM Tris pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

TR-FRET detection reagents (e.g., Terbium-labeled anti-GST antibody and Streptavidin-labeled fluorophore)

-

Test compound (e.g., this compound) dissolved in DMSO

-

384-well assay plates

Procedure:

-

Prepare a reaction mixture containing E1, E2, biotinylated-ubiquitin, and ATP in the assay buffer.

-

Add the test compound at various concentrations to the wells of a 384-well plate. Include a DMSO control.

-

Add recombinant Cbl-b to initiate the ubiquitination reaction.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding EDTA.

-

Add the TR-FRET detection reagents and incubate at room temperature to allow for binding.

-

Read the plate on a TR-FRET-compatible plate reader.

-

Calculate the percent inhibition and determine the IC50 value of the test compound.

T Cell Activation Assay (Ex Vivo)

This protocol describes a method to assess the effect of a Cbl-b inhibitor on T cell activation, typically by measuring cytokine production or proliferation.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated primary T cells

-

RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine

-

Anti-CD3 antibody (plate-bound)

-

Anti-CD28 antibody (soluble)

-

Test compound (e.g., this compound) dissolved in DMSO

-

96-well flat-bottom tissue culture plates

-

ELISA kit for IL-2 or IFN-γ, or proliferation assay reagent (e.g., BrdU or CFSE)

Procedure:

-

Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1 µg/mL in PBS) overnight at 4°C.

-

Wash the wells with sterile PBS to remove unbound antibody.

-

Isolate PBMCs or T cells from healthy donor blood.

-

Resuspend the cells in complete RPMI medium.

-

Add the test compound at various concentrations to the wells. Include a DMSO control.

-

Add the cell suspension to the anti-CD3 coated wells.

-

Add soluble anti-CD28 antibody (e.g., 1 µg/mL) to the wells for co-stimulation (optional, to test for enhancement of co-stimulated response or bypassing the need for it).

-

Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.

-

For cytokine analysis, collect the supernatant and measure IL-2 or IFN-γ concentration by ELISA.

-

For proliferation analysis, add BrdU or stain with CFSE prior to culture and analyze by flow cytometry or a colorimetric assay.

In Vivo Syngeneic Mouse Tumor Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a Cbl-b inhibitor in a mouse model.

Materials:

-

Syngeneic tumor cell line (e.g., CT26 for BALB/c mice)

-

Female BALB/c mice (6-8 weeks old)

-

Test compound (e.g., this compound) formulated for oral gavage

-

Vehicle control

-

Anti-mouse PD-1 antibody (optional, for combination studies)

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 CT26 cells) into the flank of each mouse.

-

Monitor tumor growth until tumors reach a palpable size (e.g., 50-100 mm³).

-

Randomize the mice into treatment groups (e.g., vehicle, Cbl-b inhibitor, anti-PD-1, combination).

-

Administer the Cbl-b inhibitor daily by oral gavage at a predetermined dose.

-

Administer the anti-PD-1 antibody (e.g., twice a week by intraperitoneal injection).

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor the body weight of the mice as a measure of toxicity.

-

Continue treatment for a specified duration or until tumors in the control group reach a predetermined endpoint.

-

At the end of the study, mice may be euthanized, and tumors and spleens can be harvested for ex vivo analysis of immune cell populations by flow cytometry.

-

Analyze the data for tumor growth inhibition and survival.

Conclusion

Targeting the E3 ubiquitin ligase Cbl-b is a highly promising and novel approach in cancer immunotherapy. By acting as an intracellular checkpoint, Cbl-b plays a pivotal role in suppressing the anti-tumor activity of T cells and NK cells. The development of small molecule inhibitors against Cbl-b has the potential to overcome the limitations of current immunotherapies and provide a new therapeutic option for a broad range of cancers. The preclinical data for representative Cbl-b inhibitors are encouraging, demonstrating potent immune activation and significant anti-tumor efficacy, both as a monotherapy and in combination with other checkpoint inhibitors. Further clinical investigation of Cbl-b inhibitors is warranted to fully elucidate their therapeutic potential in cancer patients.

References

Cbl-b-IN-17 and its Transformative Impact on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The E3 ubiquitin ligase Casitas B-lineage lymphoma-b (Cbl-b) has emerged as a critical intracellular immune checkpoint, playing a pivotal role in suppressing anti-tumor immunity. Its inhibition represents a promising therapeutic strategy to unleash the full potential of the immune system against cancer. This technical guide provides an in-depth overview of a representative Cbl-b inhibitor, Cbl-b-IN-17, and its effects on the tumor microenvironment (TME). Due to the limited availability of specific public data for "this compound," this guide incorporates data from other well-characterized small molecule Cbl-b inhibitors and Cbl-b knockout models to provide a comprehensive understanding of the therapeutic potential of targeting this pathway. This document details the mechanism of action, presents quantitative data from preclinical studies, outlines key experimental protocols, and visualizes complex signaling pathways and workflows.

Introduction to Cbl-b: A Master Regulator of Immune Tolerance

Cbl-b is a RING finger E3 ubiquitin ligase predominantly expressed in immune cells, where it functions as a master negative regulator of activation.[1][2] By ubiquitinating key signaling proteins, Cbl-b sets the activation threshold for T lymphocytes and natural killer (NK) cells, thereby maintaining immune homeostasis and preventing autoimmunity.[1][2] In the context of cancer, tumor cells can exploit this regulatory mechanism to create an immunosuppressive TME and evade immune destruction.[3]

Inhibition of Cbl-b, therefore, offers a compelling strategy to reverse this immune suppression. By blocking the enzymatic activity of Cbl-b, inhibitors like this compound can lower the activation threshold of immune cells, leading to a more robust and effective anti-tumor response. Preclinical studies with various Cbl-b inhibitors have demonstrated significant tumor growth inhibition, enhanced immune cell infiltration into tumors, and increased production of pro-inflammatory cytokines.

Mechanism of Action: Unleashing Immune Effector Cells

This compound and other small molecule inhibitors of Cbl-b typically function by binding to the protein and locking it in an inactive conformation. This prevents the transfer of ubiquitin to its target substrates, effectively disengaging the "brakes" on immune cell activation.

T Cell Activation

In T cells, Cbl-b is a critical gatekeeper that enforces the requirement for co-stimulatory signals (e.g., from CD28) for full activation. In the absence of co-stimulation, Cbl-b ubiquitinates key components of the T cell receptor (TCR) signaling cascade, such as PLCγ1 and the p85 subunit of PI3K, leading to T cell anergy or tolerance.

By inhibiting Cbl-b, this compound is expected to:

-

Lower the threshold for T cell activation: Allowing T cells to become activated even with weak TCR signals or in the absence of strong co-stimulation.

-

Enhance T cell proliferation: Leading to an expansion of tumor-specific T cells.

-

Boost cytokine production: Increasing the secretion of effector cytokines like IL-2 and IFN-γ, which are crucial for anti-tumor immunity.

-

Overcome T cell exhaustion: Restoring the function of exhausted T cells within the TME.

Natural Killer (NK) Cell Activation

Cbl-b also negatively regulates the activity of NK cells. Inhibition of Cbl-b in NK cells leads to:

-

Enhanced cytotoxicity: Increasing the ability of NK cells to directly kill tumor cells.

-

Increased cytokine and granzyme production: Augmenting the secretion of IFN-γ and cytotoxic granules.

-

Improved proliferation and survival: Promoting the expansion of functional NK cells.

Quantitative Data on the Effects of Cbl-b Inhibition

The following tables summarize quantitative data from preclinical studies on Cbl-b inhibitors and Cbl-b knockout models, providing insights into the expected efficacy of compounds like this compound.

Table 1: In Vitro Effects of Cbl-b Inhibition on Immune Cell Function

| Cell Type | Assay | Inhibitor/Model | Key Findings |

| T Cells | Proliferation (CFSE) | Cbl-b knockout | Proliferation of Cblb-/- T cells was ~80% of the uninhibited control, while wild-type cells were suppressed to ~44% under PD-L1-mediated inhibition. |

| Cytokine Production | Cbl-b siRNA | Significant increase in IL-2 production in Nedd4- and Cbl-b-depleted CD4+ T cells upon stimulation. | |

| Cytokine Production | Cbl-b knockout | IFN-γ secretion in Cblb-/- CD8+ T cells was reduced to only 85% of control under PD-L1 inhibition, compared to a reduction to 17% in wild-type cells. | |

| NK Cells | Cytotoxicity (% Lysis) | Cbl-b siRNA | Significant increase in cytotoxicity against AML cell lines (MV4-11, Molm-13, EOL-1) at an E:T ratio of 40:1 in the absence of IL-15. |

| Cytotoxicity (% Lysis) | CBLB knockout (CRISPR) | Enhanced cytotoxicity against various cancer cell lines (RPMI8266, ARH77, U266) at E:T ratios of 20:1, 10:1, and 5:1. | |

| Cytokine Production | Cbl-b siRNA | 2.5-fold higher levels of intracellular IFN-γ in IL-15-activated NK cells transduced with Cbl-b siRNA compared to scramble siRNA. ELISA showed IFN-γ concentration of ~18115 pg/ml in Cbl-b siRNA group vs. ~882.5 pg/ml in control. | |

| Degranulation (CD107a) | Small molecule inhibitor | Increased CD107a expression on NK cells co-cultured with A549 β2m-/- cells. | |

| Macrophages | Cytokine Production | Cbl-b knockout | Heightened production of IL-17, TNF-α, and IL-6 in draining lymph node cell cultures from immunized Cblb-/- mice. |

Table 2: In Vivo Anti-Tumor Efficacy of Cbl-b Inhibitors

| Tumor Model | Inhibitor/Model | Treatment Regimen | Key Findings |

| CT26 (Colorectal Carcinoma) | NTX-001 | Repeated dosing | Dose-dependent anti-tumor activity. |

| NX-1607 | Oral administration | Significant tumor growth inhibition. Combination with anti-PD-1 substantially increased median overall survival and frequency of complete tumor rejections. | |

| MC38 (Colon Adenocarcinoma) | NX-1607 | Oral administration | Significant tumor growth inhibition. |

| 4T1 (Breast Cancer) | NX-1607 | Oral administration | Significant tumor growth inhibition. |

| B16F10 (Melanoma) | Cbl-b knockout | Not applicable | Delayed tumor growth and prolonged survival. |

| A20 (B-cell Lymphoma) | NX-1607 | Oral administration | Notably decreased tumor growth. |

Signaling Pathways and Experimental Workflows

Cbl-b Signaling Pathways

The following diagrams illustrate the central role of Cbl-b in regulating T cell and NK cell activation.

Caption: Cbl-b signaling cascade in T cells.

Caption: Cbl-b signaling cascade in NK cells.

Experimental Workflows

The following diagrams outline the typical workflows for key in vivo and in vitro assays used to evaluate Cbl-b inhibitors.

Caption: Workflow for an in vivo syngeneic tumor model.

Caption: Workflow for an NK cell cytotoxicity assay.

Detailed Experimental Protocols

In Vivo Syngeneic Mouse Tumor Model

Objective: To evaluate the anti-tumor efficacy of this compound in an immunocompetent mouse model.

Materials:

-

Tumor cell line (e.g., CT26, MC38, B16F10)

-

Syngeneic mice (e.g., BALB/c for CT26/4T1, C57BL/6 for MC38/B16F10), 6-8 weeks old

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Matrigel

-

This compound, vehicle control, and other therapeutic agents (e.g., anti-PD-1 antibody)

-

Calipers for tumor measurement

Protocol:

-

Cell Culture: Culture tumor cells in complete medium to ~80% confluency.

-

Cell Preparation: Harvest cells, wash with PBS, and resuspend in a 1:1 mixture of cold PBS and Matrigel at a concentration of 1 x 10^7 cells/mL.

-

Tumor Inoculation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.

-

Tumor Growth and Randomization: Monitor tumor growth every 2-3 days using calipers. When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups.

-

Treatment Administration: Administer this compound (e.g., by oral gavage), vehicle control, and any combination therapies according to the predetermined dosing schedule.

-

Monitoring: Continue to measure tumor volume and mouse body weight throughout the study.

-

Endpoint: At the end of the study (or when tumors reach a predetermined size), humanely euthanize the mice.

-

Tissue Collection and Analysis: Excise tumors for weight measurement and further analysis, such as isolation of tumor-infiltrating lymphocytes (TILs) for flow cytometry.

T Cell Proliferation Assay (CFSE-based)

Objective: To assess the effect of this compound on T cell proliferation.

Materials:

-

Primary T cells (isolated from human PBMCs or mouse splenocytes)

-

Carboxyfluorescein succinimidyl ester (CFSE)

-

Complete RPMI-1640 medium

-

T cell activation stimuli (e.g., anti-CD3 and anti-CD28 antibodies)

-

This compound and DMSO (vehicle control)

-

Flow cytometer

Protocol:

-

T Cell Isolation: Isolate T cells from blood or lymphoid tissues using standard methods (e.g., density gradient centrifugation followed by magnetic bead selection).

-

CFSE Labeling: Resuspend T cells at 1 x 10^6 cells/mL in pre-warmed PBS. Add CFSE to a final concentration of 1-5 µM and incubate for 10-20 minutes at 37°C. Quench the labeling reaction by adding 5 volumes of cold complete medium.

-

Washing: Wash the cells 2-3 times with complete medium to remove unbound CFSE.

-

Cell Plating and Treatment: Plate the CFSE-labeled T cells in a 96-well plate. Add this compound or DMSO at desired concentrations.

-

Stimulation: Add T cell activation stimuli (e.g., plate-bound anti-CD3 and soluble anti-CD28 antibodies).

-

Incubation: Culture the cells for 3-5 days at 37°C in a CO2 incubator.

-

Flow Cytometry Analysis: Harvest the cells and analyze by flow cytometry. The progressive halving of CFSE fluorescence intensity in daughter cells is used to quantify cell division.

NK Cell Cytotoxicity Assay (Chromium-51 Release)

Objective: To measure the ability of NK cells, treated with this compound, to lyse target tumor cells.

Materials:

-

Effector cells: Primary NK cells

-

Target cells: 51Cr-sensitive tumor cell line (e.g., K562)

-

Sodium chromate (51Cr)

-

Complete RPMI-1640 medium

-

This compound and DMSO

-

96-well V-bottom plates

-

Gamma counter

Protocol:

-

Target Cell Labeling: Resuspend target cells and incubate with 50-100 µCi of 51Cr for 1-2 hours at 37°C. Wash the labeled cells extensively to remove unincorporated 51Cr.

-

Effector Cell Preparation: Isolate NK cells and pre-treat with this compound or DMSO for a specified time (e.g., 2-18 hours).

-

Co-culture: Plate the labeled target cells in a 96-well plate. Add the pre-treated effector NK cells at various effector-to-target (E:T) ratios.

-

Controls: Include controls for spontaneous release (target cells with medium only) and maximum release (target cells with detergent, e.g., Triton X-100).

-

Incubation: Incubate the plate for 4 hours at 37°C.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant.

-

Radioactivity Measurement: Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma counter.

-

Calculation of Cytotoxicity: Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following treatment with this compound.

Materials:

-

Excised tumors

-

Tumor dissociation kit (e.g., containing collagenase and DNase)

-

Red blood cell lysis buffer

-

Cell strainers

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, NK1.1, FoxP3, PD-1)

-

Flow cytometer

Protocol:

-

Tumor Dissociation: Mince the tumor tissue and digest with an enzymatic solution to obtain a single-cell suspension.

-

Cell Filtration and Lysis: Pass the cell suspension through a cell strainer to remove debris. Lyse red blood cells using a lysis buffer.

-

Cell Counting and Staining: Count the viable cells and stain with a cocktail of fluorescently labeled antibodies against surface and intracellular markers.

-

Flow Cytometry Acquisition: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Analyze the flow cytometry data to identify and quantify different immune cell populations (e.g., CD8+ T cells, CD4+ helper T cells, regulatory T cells, NK cells) and their activation status (e.g., expression of PD-1, granzyme B).

Western Blotting for Cbl-b Signaling Pathway Analysis

Objective: To investigate the effect of this compound on the phosphorylation and expression of proteins in the Cbl-b signaling pathway.

Materials:

-

Immune cells (e.g., T cells)

-

This compound and DMSO

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer apparatus and membranes (e.g., PVDF)

-

Primary antibodies (e.g., against phospho-PLCγ1, phospho-Akt, Cbl-b, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Protocol:

-

Cell Treatment and Lysis: Treat immune cells with this compound or DMSO, followed by stimulation if required. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane.

-

Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Analyze the band intensities to determine the relative expression and phosphorylation levels of the target proteins.

Conclusion

The inhibition of Cbl-b presents a highly promising avenue for cancer immunotherapy. By targeting this key intracellular checkpoint, compounds like this compound have the potential to reinvigorate the body's own immune system to fight cancer. The preclinical data for Cbl-b inhibitors demonstrate a multifaceted anti-tumor effect, driven by the enhanced activation of both T cells and NK cells within the tumor microenvironment. This leads to increased tumor cell killing, favorable changes in the cytokine milieu, and improved tumor control, particularly in combination with other immunotherapies such as PD-1 blockade. The experimental protocols and pathway diagrams provided in this guide offer a framework for the continued investigation and development of Cbl-b inhibitors as a novel class of cancer therapeutics. Further research will be crucial to fully elucidate the clinical potential of this exciting therapeutic strategy.

References

The E3 Ligase Inhibitory Activity of Cbl-b-IN-17: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Casitas B-lineage lymphoma proto-oncogene b (Cbl-b) is a RING finger E3 ubiquitin ligase that plays a critical role in regulating immune responses.[1][2][3] It functions as a key negative regulator of T-cell activation, setting the threshold for immune cell stimulation and maintaining peripheral tolerance.[4][5] In the absence of co-stimulatory signals, Cbl-b ubiquitinates key signaling proteins, targeting them for degradation and thereby preventing an immune response. This gatekeeper function makes Cbl-b a compelling therapeutic target in immuno-oncology. By inhibiting Cbl-b, it is possible to lower the activation threshold of immune cells, such as T-cells and NK cells, and enhance their anti-tumor activity.

This technical guide provides an in-depth overview of the E3 ligase inhibitory activity of Cbl-b-IN-17, a representative small molecule inhibitor from a novel class of compounds that includes the clinical candidate NX-1607 and its analogue C7683. This document will detail its mechanism of action, summarize key quantitative data, provide protocols for relevant experimental assays, and visualize the associated signaling pathways and experimental workflows.

Mechanism of Action

This compound and its analogues function as allosteric inhibitors of Cbl-b. Structural and biochemical studies have revealed that these compounds do not bind to the active site of the E3 ligase. Instead, they act as an "intramolecular glue," binding to a pocket at the interface of the Tyrosine Kinase Binding Domain (TKBD) and the Linker Helix Region (LHR) of Cbl-b. This binding locks Cbl-b in an inactive, closed conformation, which prevents the necessary conformational changes required for its E3 ligase activity, specifically the interaction with E2-ubiquitin conjugating enzymes. This novel mechanism of action effectively inhibits the ubiquitination of Cbl-b's downstream targets.

Quantitative Data on Cbl-b Inhibitory Activity

The following tables summarize the key quantitative data for Cbl-b inhibitors from the same class as this compound (specifically, data for C7683 and NX-1607).

Table 1: Biochemical and Cellular Activity of Cbl-b Inhibitors

| Compound | Assay Type | Target/System | Parameter | Value | Reference |

| C7683 | Differential Scanning Fluorimetry (DSF) | Full-length Cbl-b | ΔTm at 3 µM | 12 ± 0.2 °C | |

| C7683 | Differential Scanning Fluorimetry (DSF) | TKBD-LHR-RING Cbl-b | ΔTm at 3 µM | 10 ± 0.4 °C | |

| NX-1607 | Homogeneous Time-Resolved Fluorescence (HTRF) | Cbl-b E3 Ligase Activity | IC50 | 0.025 µM | |

| NX-1607 | T-cell IL-2 Production | Primary T-cells | EC2.5x | 0.13 µM | |

| NRX-8 | Biochemical Binding Assay | Cbl-b | KD | 20 nM |

Table 2: In Vivo Anti-Tumor Efficacy of NX-1607

| Animal Model | Treatment | Dosage | Tumor Growth Inhibition (TGI) | Reference |

| CT26 Colon Carcinoma | NX-1607 (monotherapy) | 30 mg/kg, oral, daily | 71% | |

| 4T1 Breast Cancer | NX-1607 (monotherapy) | 30 mg/kg, oral, daily | Significant reduction in tumor volume | |

| A20 B-cell Lymphoma | NX-1607 (monotherapy) | Not specified | Significant decrease in tumor growth |

Key Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of Cbl-b inhibitors.

Differential Scanning Fluorimetry (DSF) for Target Engagement

This assay measures the thermal stability of a protein in the presence of a ligand. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).

Protocol:

-

Reaction Setup: Prepare a 20 µL reaction mixture in a 384-well PCR plate containing:

-

0.1 mg/mL of purified full-length Cbl-b or its fragments (e.g., TKBD-LHR-RING).

-

Assay buffer: 30 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP.

-

5X SYPRO Orange dye (Invitrogen).

-

Serial dilutions of this compound (e.g., 0.01 to 100 µM) with a final DMSO concentration of 2%.

-

-

Thermal Denaturation: Use a real-time PCR instrument (e.g., Roche LightCycler 480 II) to monitor the fluorescence of SYPRO Orange as the temperature is increased from 20 to 95 °C at a rate of 4 °C per minute.

-

Data Analysis: The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to a Boltzmann equation. The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the protein with DMSO from the Tm of the protein with the inhibitor.

In Vitro Cbl-b Auto-Ubiquitination Assay (HTRF)

This assay quantifies the E3 ligase activity of Cbl-b by measuring its auto-ubiquitination.

Protocol:

-

Reaction Components:

-

E1 activating enzyme (e.g., UBE1).

-

E2 conjugating enzyme (e.g., UbcH5b).

-

Cbl-b (E3 ligase).

-

Ubiquitin (biotin-labeled).

-

ATP.

-

Substrate (e.g., a phosphorylated fragment of SRC kinase).

-

This compound at various concentrations.

-

-

Reaction Incubation: Combine the reaction components in an assay buffer and incubate to allow the ubiquitination reaction to proceed.

-

Detection: Add HTRF detection reagents:

-

Europium cryptate-labeled anti-tag antibody (e.g., anti-GST if using GST-Cbl-b).

-

Streptavidin-d2 (acceptor).

-

-

Signal Measurement: Measure the HTRF signal on a compatible plate reader. The signal is proportional to the extent of Cbl-b auto-ubiquitination.

-

Data Analysis: Calculate the percent inhibition at each inhibitor concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.

Cellular Thermal Shift Assay (CETSA) for Target Engagement in Cells

CETSA assesses the binding of a drug to its target protein in a cellular environment by measuring the thermal stabilization of the target protein.

Protocol:

-

Cell Treatment: Incubate cultured cells (e.g., Jurkat T-cells) with various concentrations of this compound or DMSO vehicle for a specified time (e.g., 1 hour at 37°C).

-

Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

-

Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer containing protease inhibitors.

-

Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.

-

Quantification of Soluble Cbl-b: Collect the supernatant and quantify the amount of soluble Cbl-b using methods such as Western blotting, ELISA, or AlphaLISA.

-

Data Analysis: Plot the amount of soluble Cbl-b as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Signaling Pathways and Experimental Workflows

Signaling Pathways

Caption: Cbl-b signaling in T-cell activation.

Caption: Experimental workflow for Differential Scanning Fluorimetry.

Caption: Experimental workflow for the Cellular Thermal Shift Assay.

Conclusion

This compound represents a promising class of allosteric inhibitors that effectively target the E3 ligase activity of Cbl-b. By locking Cbl-b in an inactive conformation, these inhibitors can potentiate immune cell responses, offering a novel therapeutic strategy for cancer immunotherapy. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug developers working to further understand and exploit the therapeutic potential of Cbl-b inhibition.

References

- 1. promega.com [promega.com]

- 2. Cbl-b inhibitor NX-1607 activates MAPK/ERK signaling pathway and enhances T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. High throughput fluorescence polarization assay to identify inhibitors of Cbl(TKB)-PTK interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

Cbl-b-IN-17: A Technical Guide to its Impact on T-cell Activation and Exhaustion

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Casitas B-lineage lymphoma proto-oncogene-b (Cbl-b) is a critical intracellular immune checkpoint that negatively regulates T-cell activation and promotes T-cell exhaustion. Its role as an E3 ubiquitin ligase allows it to target key components of the T-cell receptor (TCR) signaling pathway for degradation, thereby setting the threshold for T-cell activation. Pharmacological inhibition of Cbl-b represents a promising strategy in immuno-oncology to enhance anti-tumor immunity. This technical guide consolidates the preclinical data on Cbl-b inhibitors, with a focus on compounds structurally and functionally related to Cbl-b-IN-17, detailing their impact on T-cell activation and exhaustion, outlining relevant experimental protocols, and illustrating the underlying signaling pathways. While specific quantitative data for this compound is not publicly available, the information presented herein for other Cbl-b inhibitors like Cbl-b-IN-1 and NX-1607 serves as a strong proxy for its expected biological effects.

The Role of Cbl-b in T-cell Function

Cbl-b is a key negative regulator of T-cell activation. Upon TCR engagement without co-stimulation, Cbl-b becomes activated and ubiquitinates several key signaling proteins, including PLCγ1, Vav1, and the p85 subunit of PI3K.[1][2] This ubiquitination leads to their degradation and a subsequent dampening of the T-cell activation signal, inducing a state of anergy or unresponsiveness.[3][4] In the tumor microenvironment, chronic antigen stimulation leads to sustained Cbl-b activity, contributing to T-cell exhaustion, a state characterized by reduced effector function and proliferative capacity, and the expression of inhibitory receptors like PD-1 and TIM-3.[5]

Impact of Cbl-b Inhibition on T-cell Activation

Inhibition of Cbl-b with small molecules has been shown to significantly enhance T-cell activation, effectively lowering the threshold for T-cell responses.

Quantitative Data on T-cell Activation Markers

While specific data for this compound is limited, studies on similar inhibitors demonstrate a marked increase in T-cell activation and function.

| Inhibitor | Assay | Cell Type | Key Findings | Reference |

| Cbl-b-IN-1 | Cytokine Secretion (ELISA) | Human PBMCs and TCR-T cells | Promotes secretion of IL-2, IFN-γ, and TNF-α. | |

| Cbl-b-IN-1 | Western Blot | T-cells | Enhances phosphorylation of ZAP70 and PLCγ1. | |

| NX-1607 | Flow Cytometry | Primary Human T-cells | Induces IL-2 and IFN-γ secretion in a dose-dependent manner, even in the absence of CD28 co-stimulation. | |

| NX-1607 | In vivo mouse models (CT26, MC38, 4T1) | Tumor-Infiltrating Lymphocytes | Increases infiltration of activated CD8+ T-cells into tumors. | |

| NX-1607 | Phase 1 Clinical Trial | Human Peripheral T-cells | Increased activation (ICOS+) and proliferation (Ki67+) of circulating PD-1+ CD8+ T-cells. |

Reversal of T-cell Exhaustion by Cbl-b Inhibition

A critical therapeutic goal of Cbl-b inhibition is to reverse the exhausted phenotype of tumor-infiltrating lymphocytes (TILs), thereby restoring their anti-tumor effector functions.

Quantitative Data on T-cell Exhaustion Markers

Studies involving genetic deletion or inhibition of Cbl-b have consistently shown a reduction in T-cell exhaustion markers and a restoration of effector functions.

| Intervention | Model System | Key Findings | Reference |

| Cbl-b knockout | MC38 tumor model in mice | Markedly reduced percentage of PD-1+Tim-3+ cells among CD8+ TILs (from 30-35% in wild-type to 4-6% in knockout). | |

| Cbl-b knockout | MC38 tumor model in mice | Increased expression of IFN-γ and TNF-α by CD8+ TILs. | |

| Cbl-b inhibitor (unnamed) | In vitro exhausted T-cells | Restored function of CD8+ T-cells that were exhausted by continuous anti-CD3/CD28 stimulation. | |

| Cbl-b inhibitor (unnamed) | In vitro co-culture | Maintained CD8+ T-cell proliferation and cytokine induction in the presence of immunosuppressive factors like PGE2, adenosine, and TGF-β. |

Signaling Pathways Modulated by Cbl-b Inhibition

The enhanced T-cell activation and reversal of exhaustion mediated by Cbl-b inhibitors are a direct result of their impact on the TCR signaling cascade.

Caption: Cbl-b negatively regulates T-cell activation by targeting key TCR signaling molecules for ubiquitination and degradation. This compound blocks this inhibition, leading to enhanced downstream signaling and gene expression.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of Cbl-b inhibitors. Below are representative protocols for key in vitro assays.

In Vitro T-cell Activation Assay with a Small Molecule Inhibitor

Objective: To determine the effect of a Cbl-b inhibitor on T-cell activation by measuring cytokine production.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI 1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin

-

Cbl-b inhibitor (e.g., this compound) dissolved in DMSO

-

Anti-CD3 and anti-CD28 antibodies

-

96-well flat-bottom culture plates

-

Human IL-2, IFN-γ, and TNF-α ELISA kits

Procedure:

-

Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.

-

Plate 100 µL of the cell suspension into each well of a 96-well plate.

-

Prepare serial dilutions of the Cbl-b inhibitor in complete medium. Add 50 µL of the inhibitor dilutions to the respective wells. Include a vehicle control (DMSO).

-

Incubate the plate for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Add anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies to the wells to stimulate T-cell activation.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plate and collect the supernatant.

-

Quantify the concentration of IL-2, IFN-γ, and TNF-α in the supernatants using ELISA kits according to the manufacturer's instructions.

Caption: A streamlined workflow for assessing the impact of a Cbl-b inhibitor on T-cell cytokine production.

Flow Cytometry Protocol for T-cell Exhaustion Markers

Objective: To evaluate the effect of a Cbl-b inhibitor on the expression of exhaustion markers on T-cells.

Materials:

-

Isolated T-cells (e.g., from tumor tissue or in vitro exhaustion models)

-

Cbl-b inhibitor

-

Fluorochrome-conjugated antibodies against CD3, CD8, PD-1, TIM-3, and LAG-3

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fixation/Permeabilization buffer (if assessing intracellular markers)

-

Flow cytometer

Procedure:

-

Culture T-cells under conditions that induce exhaustion (e.g., chronic stimulation with anti-CD3/CD28).

-